molecular formula C25H50N6O14S B1430804 硫酸普拉佐霉素 CAS No. 1380078-95-4

硫酸普拉佐霉素

货号: B1430804
CAS 编号: 1380078-95-4
分子量: 690.8 g/mol
InChI 键: SFTBRKHJMASSAP-BGJNVEJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

抗菌活性和耐药机制

硫酸普拉佐霉素是一种新一代半合成氨基糖苷类抗生素,因其对多重耐药肠杆菌科细菌的有效性而闻名。普拉佐霉素的设计涉及化学修饰,以保护其免受常见氨基糖苷修饰酶(如 N-乙酰化、O-腺苷酸化或 O-磷酸化)的影响。已证明这种抗生素对表达这些修饰酶的大范围菌株保留活性,但少数菌株除外,如 aac(2')-Ia 和 aph(2″)-IVa,使其成为对抗耐药菌株的有效剂。然而,重要的是要注意,普拉佐霉素在存在 16S rRNA 核糖体甲基转移酶的情况下不活性,这突出了持续监测这些耐药机制的必要性 (Cox 等,2018)

稳定性和与其他 IV 药物的配伍性

研究普拉佐霉素与其他静脉内 (IV) 药物的物理配伍性对其在临床环境中的安全有效使用至关重要。一项专注于硫酸普拉佐霉素溶液与 92 种 IV 药物在模拟 Y 位点给药期间的物理配伍性的研究发现,普拉佐霉素与所测试的 92 种药物中的 79 种在物理上是相容的。这表明普拉佐霉素具有很高的配伍性,使其成为涉及多种 IV 药物的治疗方案中的一个多功能选择。然而,值得注意的是,普拉佐霉素与白蛋白、胺碘酮和达托霉素等某些药物存在不相容性 (Asempa 等,2018)

在治疗耐药革兰氏阴性菌感染中的作用

普拉佐霉素对一系列肠杆菌科细菌表现出有效的体外活性,包括产生广谱 β-内酰胺酶和耐碳青霉烯的菌株。其增强的活性归因于其对氨基糖苷修饰酶的稳定性,而氨基糖苷修饰酶会损害传统氨基糖苷的活性。然而,其对其他耐药革兰氏阴性菌(如铜绿假单胞菌和鲍曼不动杆菌)的活性有限。该抗生素已在临床试验中得到评估,结果表明,与其他治疗选择相比,其在治疗耐药感染方面的潜在优势在于副作用更少 (Eljaaly 等,2019)

作用机制

Plazomicin works by inhibiting protein synthesis in bacteria. Unlike other aminoglycosides, it binds to a unique site on the ribosome, the 16S rRNA. It mediates the antibacterial activity against pathogens including carbapenem-resistant (CRE) and extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae .

安全和危害

Plazomicin has a favorable safety profile with the most common adverse effects being decreased renal function (3.7%), diarrhea (2.3%), hypertension (2.3%), headache (1.3%), nausea (1.3%), vomiting (1.3%), and hypotension (1.0%) in the largest in-human trial . Ototoxicity, manifested as hearing loss, tinnitus, and/or vertigo, has been reported with Plazomicin .

未来方向

Plazomicin appears poised to help fill the need for new agents to treat infections caused by multi-drug-resistant Enterobacteriaceae . It will likely be used in the treatment of multi-drug-resistant cUTIs or in combination to treat serious carbapenem-resistant Enterobacteriaceae infections .

属性

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10.H2O4S/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32;1-5(2,3)4/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36);(H2,1,2,3,4)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTBRKHJMASSAP-BGJNVEJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160452
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380078-95-4
Record name Plazomicin Sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380078954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sulfuric acid compound with (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-(((2S,3R)-3-amino-6-(((2-hydroxyethyl)amino)methyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-2-(((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide (2.5:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of Plazomicin Sulfate, and how does it contribute to its antibacterial activity?

A1: While the provided abstracts don't delve into the mechanism of action, Plazomicin Sulfate is a next-generation aminoglycoside antibiotic. Aminoglycosides like Plazomicin Sulfate typically exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This binding interferes with protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: The research mentions Plazomicin Sulfate being physically compatible with a large percentage of the tested drugs. What are the implications of this compatibility for clinical settings?

A2: The study found Plazomicin Sulfate to be physically compatible with 85% of the tested drugs, including 31 out of 36 antimicrobial agents. [] This high compatibility is crucial in clinical settings, particularly for critically ill patients who often require multiple intravenous medications simultaneously. Compatibility minimizes the risk of precipitation or other physical incompatibilities that could compromise drug efficacy or even pose a danger to the patient.

Q3: Can you elaborate on the significance of testing Plazomicin Sulfate's compatibility with other intravenous drugs through simulated Y-site administration?

A3: The research specifically employed a simulated Y-site administration model to assess Plazomicin Sulfate's compatibility. [] This method accurately reflects the clinical scenario where multiple drugs are often administered concurrently through a shared intravenous line. By simulating this scenario, the study provides valuable insight into the potential for physical interactions between Plazomicin Sulfate and other medications under clinically relevant conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。